1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine
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Overview
Description
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine is a chemical compound that belongs to the class of organic compounds known as sulfonyl piperidines. This compound is characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to a chloronaphthalene moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with piperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfinyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and specific temperature and pressure conditions to control the reaction kinetics and product formation.
Scientific Research Applications
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparison with Similar Compounds
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine can be compared with other similar compounds, such as:
1-((4-Bromonaphthalen-1-yl)sulfonyl)piperidine: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-((4-Methylnaphthalen-1-yl)sulfonyl)piperidine: Contains a methyl group instead of chlorine, potentially altering its chemical and biological properties.
1-((4-Nitronaphthalen-1-yl)sulfonyl)piperidine:
Each of these compounds has unique properties and applications, making this compound a valuable compound for comparative studies in scientific research.
Properties
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c16-14-8-9-15(13-7-3-2-6-12(13)14)20(18,19)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTHZWQDHGXSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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